molecular formula C13H21N5 B11738082 N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11738082
M. Wt: 247.34 g/mol
InChI Key: PUONXALGKDGHEF-UHFFFAOYSA-N
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Description

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine is a complex organic compound characterized by its unique pyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1H-pyrazole derivatives followed by amination. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods like chromatography and crystallization are also integral to the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole ketones, while reduction can produce pyrazole alcohols.

Scientific Research Applications

N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-5-11(3)18-12(6-7-15-18)8-14-13-10(2)9-17(4)16-13/h6-7,9,11H,5,8H2,1-4H3,(H,14,16)

InChI Key

PUONXALGKDGHEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)CNC2=NN(C=C2C)C

Origin of Product

United States

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